

Quantitative Measurement of C-peptide in Human Serum: Application Notes and Protocols

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Compound of Interest

Compound Name: Proinsulin C-peptide (human)

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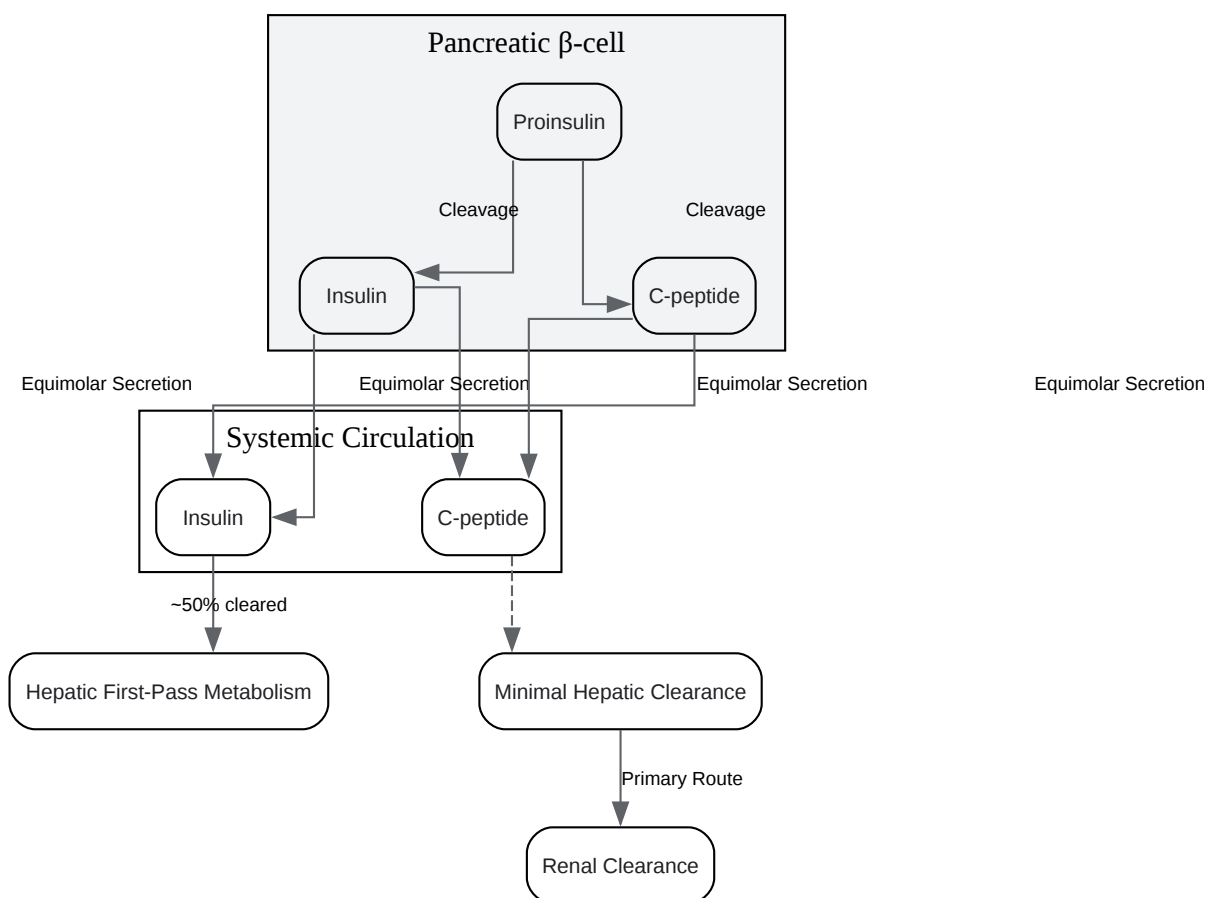
For Researchers, Scientists, and Drug Development Professionals

Introduction

Connecting peptide, or C-peptide, is a 31-amino acid polypeptide that is co-secreted in equimolar amounts with insulin from the pancreatic β -cells during the proteolytic cleavage of proinsulin.[1][2] Unlike insulin, C-peptide does not undergo significant first-pass hepatic metabolism and has a longer half-life in circulation (approximately 20–30 minutes compared to 3–5 minutes for insulin), making it a more stable and reliable marker of endogenous insulin secretion.[3] The quantitative measurement of C-peptide in human serum is a crucial tool in the clinical management and research of diabetes and other metabolic disorders.[3][4] It is instrumental in differentiating between type 1 and type 2 diabetes, assessing residual β -cell function, and investigating cases of hypoglycemia.[5][6] This document provides detailed application notes and protocols for the quantitative measurement of C-peptide in human serum using various analytical methods.

Signaling Pathway and Clinical Significance

C-peptide measurement is a direct indicator of pancreatic β -cell function.[5] The synthesis and secretion of insulin and C-peptide are intricately linked.



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Caption: Proinsulin cleavage and secretion pathway.

Persistently low or undetectable levels of C-peptide are indicative of severe insulin deficiency, as seen in type 1 diabetes.[5] Conversely, normal or elevated levels suggest insulin resistance, which is characteristic of type 2 diabetes.[5] In drug development, particularly for therapies aimed at preserving or restoring β -cell function, C-peptide is a critical biomarker.[1]

Quantitative Data Summary

The following tables summarize the performance characteristics of common C-peptide assay methods and established reference ranges.

Table 1: Comparison of Assay Performance Characteristics

Parameter	ELISA (Enzyme-Linked Immunosorbent Assay)	RIA (Radioimmunoassay)	LC-MS/MS (Liquid Chromatography-Tandem Mass Spectrometry)
Lower Limit of Quantification (LLOQ)	0.018 - 0.32 µg/L[7][8]	~0.43 ng/mL[9]	0.06 ng/mL[10][11]
Linearity/Assay Range	Up to 7.09 µg/L[8]	0.3 - 18 ng/mL[9]	0.1 - 15 ng/mL[10][11]
Precision (CV%)	Intra-assay: 5.2-9.4% Inter-assay: 2.9-9.9%[8]	Intra-assay & Inter-assay: < 11.5%[9]	Total Imprecision: 7.7% Long-term Imprecision: 10.0% [10][11]
Recovery	81-98%[8]	90-104%[9]	Mean Recovery: 98.2%[10][11]
Specificity	High, but potential for cross-reactivity with proinsulin.[1]	High, but potential for cross-reactivity with proinsulin.[12]	High, with the ability to distinguish between C-peptide and proinsulin.[13]

Table 2: Clinical Reference Ranges for C-peptide in Human Serum

Condition	C-peptide Concentration
Fasting (Normal)	0.35 ± 0.09 nM[12]
1-hour Post Oral Glucose (1.75 g/kg)	2.24 ± 0.71 nM[12]
Severe Insulin Deficiency (Type 1 Diabetes)	< 0.20 nmol/L[5]
Type 2 Diabetes Likely	≥ 0.30 nmol/L[5]
Hypoglycemia (Endogenous Hyperinsulinism)	Raised C-peptide[14]
Hypoglycemia (Exogenous Insulin Administration)	Low C-peptide[14]

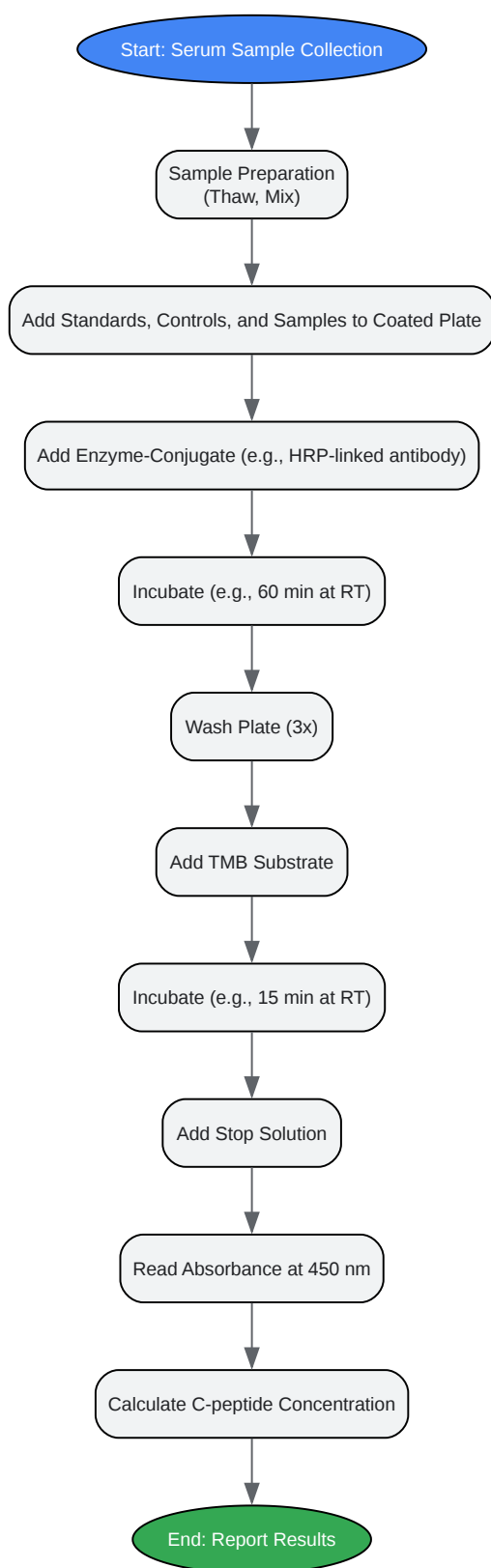
Experimental Protocols

Detailed methodologies for the key experiments are provided below.

Enzyme-Linked Immunosorbent Assay (ELISA)

ELISA is a widely used method for the quantification of C-peptide due to its sensitivity and suitability for high-throughput analysis.[15]

Experimental Workflow:



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Caption: ELISA experimental workflow for C-peptide measurement.

Protocol:

- Sample Collection and Preparation:
 - Collect whole blood in a serum separator tube.
 - Allow the blood to clot for 30 minutes at room temperature.
 - Centrifuge at 1000 x g for 15 minutes.
 - Immediately separate the serum and store it at -20°C or colder if not analyzed immediately.[\[16\]](#)
 - Prior to the assay, thaw frozen serum samples completely and mix well.[\[15\]](#)
- Assay Procedure (based on a typical sandwich ELISA kit):
 - Bring all reagents and samples to room temperature.
 - Pipette 50 µL of standards, controls, and serum samples into the appropriate wells of the anti-C-peptide antibody-coated microplate.[\[15\]](#)
 - Add 100 µL of enzyme-conjugated anti-C-peptide antibody to each well.[\[15\]](#)
 - Incubate the plate for 60 minutes at room temperature.[\[15\]](#)
 - Wash each well three times with 300 µL of wash buffer.[\[15\]](#)
 - Add 100 µL of TMB substrate solution to each well and incubate for 15 minutes at room temperature, protected from light.[\[15\]](#)[\[16\]](#)
 - Add 50 µL of stop solution to each well to terminate the reaction.[\[15\]](#)
 - Read the absorbance at 450 nm using a microplate reader within 15 minutes of adding the stop solution.[\[15\]](#)
- Data Analysis:

- Construct a standard curve by plotting the absorbance of each standard against its known concentration.
- Determine the C-peptide concentration of the unknown samples by interpolating their absorbance values from the standard curve.

Radioimmunoassay (RIA)

RIA is a classic, highly sensitive method for C-peptide quantification, though it involves the use of radioactive materials.[\[9\]](#)

Protocol:

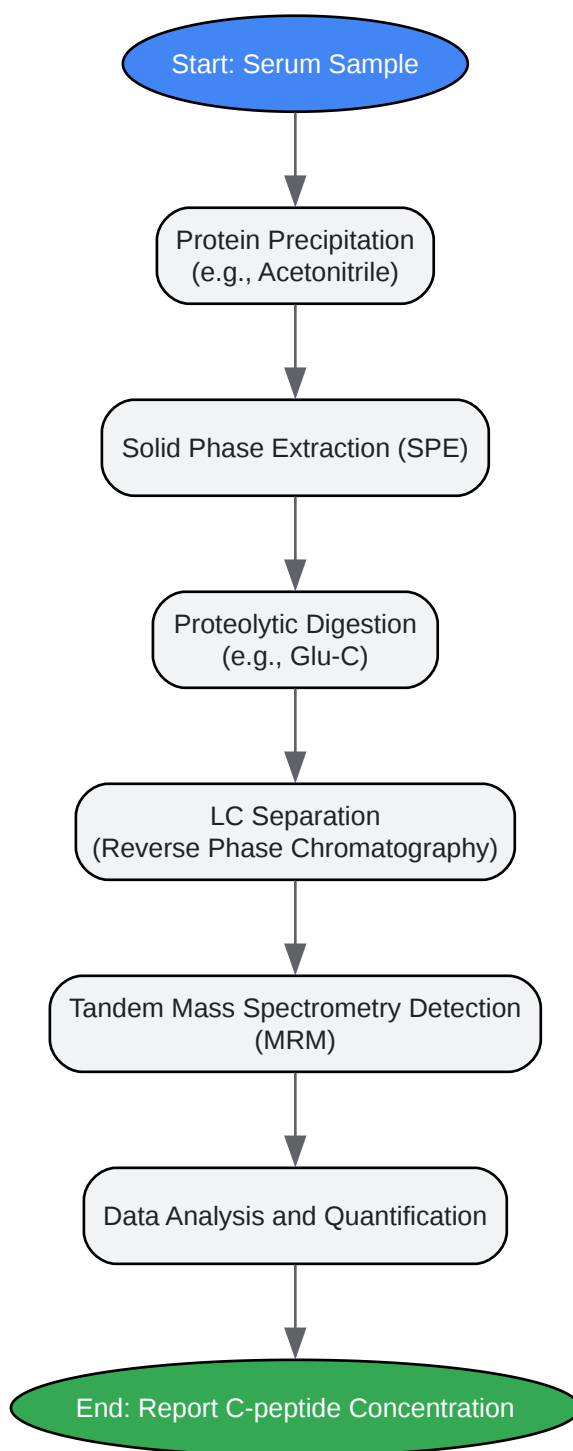
- Sample Collection and Preparation:
 - Follow the same procedure as for ELISA. Ensure samples are stored frozen at -20°C.[\[17\]](#)
- Assay Procedure:
 - Combine serum samples, standards, or controls with a specific amount of ¹²⁵I-labeled C-peptide and a limited amount of anti-C-peptide antibody.
 - Incubate to allow competitive binding of labeled and unlabeled C-peptide to the antibody.
 - Separate the antibody-bound C-peptide from the free C-peptide. This can be achieved by adding a second antibody that precipitates the primary antibody, followed by centrifugation.[\[12\]](#) Another method involves using 22% polyethylene glycol to precipitate the antigen-antibody complex.[\[9\]](#)
 - Measure the radioactivity of the bound fraction using a gamma counter.
- Data Analysis:
 - The amount of radioactivity is inversely proportional to the concentration of C-peptide in the sample.
 - A standard curve is generated by plotting the percentage of bound labeled C-peptide against the concentration of the C-peptide standards.

- The concentration of C-peptide in the samples is determined from this standard curve.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS offers high specificity and accuracy, and is considered a reference method for C-peptide measurement.[\[13\]](#)[\[18\]](#)

Experimental Workflow:



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Caption: LC-MS/MS experimental workflow for C-peptide measurement.

Protocol:

- Sample Preparation:
 - Protein Precipitation: Precipitate proteins in the serum sample using a solvent like acetonitrile.[10][11]
 - Solid Phase Extraction (SPE): Further purify the sample using mixed anion exchange SPE to remove interfering substances.[10][11]
 - Reduction and Alkylation: Reduce and alkylate the lower molecular weight polypeptides.[10][11]
 - Proteolytic Digestion: Digest the C-peptide with an enzyme such as Glu-C, as C-peptide lacks arginine and lysine residues for trypsin digestion.[10][11] This step enhances sensitivity.[13]
- LC-MS/MS Analysis:
 - Inject the digested sample onto a liquid chromatography system.
 - Separate the resulting peptide fragments using reverse-phase chromatography.[13]
 - Introduce the eluent into a tandem mass spectrometer.
 - Monitor specific peptide fragments using multiple reaction monitoring (MRM) in positive ion mode. For example, the fragments EAEDLQVGQVE and LGGGPGAGSLQPLALE can be monitored, with the former used for quantification and the latter for quality assurance.[10][11]
- Data Analysis:
 - Quantify the C-peptide concentration by comparing the peak area ratio of the analyte to an internal standard against a calibration curve prepared with known concentrations of C-peptide.

Conclusion

The quantitative measurement of C-peptide in human serum is a cornerstone in the assessment of pancreatic β -cell function. The choice of analytical method—ELISA, RIA, or LC-

MS/MS—depends on the specific requirements of the study, including sample throughput, required sensitivity and specificity, and available resources. Adherence to validated protocols is essential for obtaining accurate and reproducible results that can be confidently applied in research, drug development, and clinical diagnostics.

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